BenzaMide, N-[4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-1-naphthalenyl]-3-(trifluoroMethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BenzaMide, N-[4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-1-naphthalenyl]-3-(trifluoroMethyl)- is a complex organic compound that features a boron-containing dioxaborolane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BenzaMide, N-[4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-1-naphthalenyl]-3-(trifluoroMethyl)- typically involves the formation of the dioxaborolane group through a reaction between a boronic acid derivative and a suitable naphthalene precursor. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki-Miyaura coupling reactions, which are well-suited for the formation of carbon-boron bonds. These methods are optimized for high yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
BenzaMide, N-[4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-1-naphthalenyl]-3-(trifluoroMethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.
Substitution: The dioxaborolane group can participate in substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various boronic acid derivatives, reduced naphthalene compounds, and substituted naphthalene derivatives .
Scientific Research Applications
BenzaMide, N-[4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-1-naphthalenyl]-3-(trifluoroMethyl)- has several scientific research applications:
Mechanism of Action
The mechanism by which BenzaMide, N-[4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-1-naphthalenyl]-3-(trifluoroMethyl)- exerts its effects involves the interaction of the dioxaborolane group with various molecular targets. This interaction can lead to the formation of stable boron-containing complexes, which can modulate biological pathways and chemical reactions . The molecular targets and pathways involved include enzymes and receptors that are sensitive to boron-containing compounds .
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
What sets BenzaMide, N-[4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-1-naphthalenyl]-3-(trifluoroMethyl)- apart from similar compounds is its unique combination of a naphthalene core with a trifluoromethyl group and a dioxaborolane moiety. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields .
Properties
CAS No. |
1414938-26-3 |
---|---|
Molecular Formula |
C24H23BF3NO3 |
Molecular Weight |
441.3 g/mol |
IUPAC Name |
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C24H23BF3NO3/c1-22(2)23(3,4)32-25(31-22)19-12-13-20(18-11-6-5-10-17(18)19)29-21(30)15-8-7-9-16(14-15)24(26,27)28/h5-14H,1-4H3,(H,29,30) |
InChI Key |
YPOJPNZEZITGFS-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=CC=CC=C23)NC(=O)C4=CC(=CC=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.